![molecular formula C14H25N3O B2413946 N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide CAS No. 1118790-26-3](/img/structure/B2413946.png)
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CX-717, is a novel compound that has been studied for its potential cognitive enhancing effects. It is a member of the ampakine family of compounds, which are known to modulate the activity of AMPA receptors in the brain.
Mechanism Of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide is not fully understood, but it is believed to modulate the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals in the brain, and modulating their activity can enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to increase the release of acetylcholine and glutamate in the brain, which are neurotransmitters involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is its ability to improve cognitive performance in animal models and human trials. This can be useful for studying the neural mechanisms underlying cognitive function. However, one limitation is that the effects of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide may vary depending on the species and the type of cognitive task being studied.
Future Directions
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, such as students or military personnel. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide and its effects on neurotransmitter systems in the brain.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-2-methylpropane with sodium cyanide to form 1-cyano-1,2-dimethylpropyl cyanide. This compound is then reacted with 3-methylpiperidine and acetic anhydride to form N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide has been studied for its potential cognitive enhancing effects in a variety of animal models and human trials. In animal studies, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to improve memory and learning in rats and mice. In human trials, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide has been shown to improve cognitive performance in healthy volunteers and individuals with cognitive impairment.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)9-17-7-5-6-12(3)8-17/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGISCGUDVXTTMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide |
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